6-Methoxyharman

Calcium Channel Antagonism Vascular Smooth Muscle Structure–Activity Relationship

6‑Methoxyharman (also known as isoharmine or 6‑methoxy‑1‑methyl‑β‑carboline) is a naturally occurring β‑carboline alkaloid found in Peganum harmala and Virola species. It belongs to the harmala alkaloid family and is structurally distinguished from harmine (7‑methoxyharman) only by the position of the single methoxy substituent on the benzenoid ring.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 3589-72-8
Cat. No. B1609177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyharman
CAS3589-72-8
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=C2C=C(C=C3)OC
InChIInChI=1S/C13H12N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-7,15H,1-2H3
InChIKeyXYYVPBBISSKKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 6-Methoxyharman (CAS 3589‑72‑8) and Why Its Procurement Requires Evidence‑Based Differentiation


6‑Methoxyharman (also known as isoharmine or 6‑methoxy‑1‑methyl‑β‑carboline) is a naturally occurring β‑carboline alkaloid found in Peganum harmala and Virola species [1]. It belongs to the harmala alkaloid family and is structurally distinguished from harmine (7‑methoxyharman) only by the position of the single methoxy substituent on the benzenoid ring. This subtle structural shift—from C‑7 to C‑6—drives quantifiable, selection‑relevant differences in receptor affinity, enzyme inhibition, ion‑channel activity, and transporter interactions that make generic substitution scientifically indefensible.

Why Harmine, Harmane, or 6‑Methoxyharmalan Cannot Substitute for 6‑Methoxyharman: The Case for Compound‑Specific Selection


In‑class β‑carbolines exhibit divergent pharmacodynamic fingerprints that are masked by structural similarity. 6‑Methoxyharman is equipotent to harmine at blocking calcium channels yet is orders of magnitude weaker at inhibiting monoamine oxidase A and at augmenting dopaminergic transmission [1][2]. It displays a unique serotonin‑receptor selectivity profile—binding exclusively to 5‑HT₂C with no measurable affinity for 5‑HT₂A or 5‑HT₁A [3]—that is absent in its 7‑methoxy isomer and in the dihydro analog 6‑methoxyharmalan. Furthermore, 6‑methoxyharman completely lacks the catecholamine‑uptake inhibitory activity that characterizes harmine and harmaline [4]. These quantitative, multi‑target divergences render generic substitution scientifically invalid and underscore the procurement necessity of the exact compound.

Head‑to‑Head Quantitative Evidence Differentiating 6‑Methoxyharman from Its Closest Analogs


Calcium‑Channel Blockade Potency: 6‑Methoxyharman Matches Harmine and Outperforms Harmaline, Harmane, and 6‑Methoxyharmalan

In a direct head‑to‑head comparison using rabbit aorta and guinea‑pig taenia contracted by high K⁺, 6‑methoxyharman was of equivalent inhibitory potency to harmine and significantly more potent than harmaline, 2‑methylharmine, harmane, 6‑methoxyharmalan, harmalol, and harmol. The rank‑order potency was established as 6‑methoxyharman = harmine > harmaline = 2‑methylharmine = harmane > 6‑methoxyharmalan > harmalol = harmol [1].

Calcium Channel Antagonism Vascular Smooth Muscle Structure–Activity Relationship

Serotonin Receptor Selectivity: Exclusive 5‑HT₂C Binding with No 5‑HT₂A or 5‑HT₁A Affinity

6‑Methoxyharman binds to the serotonin 5‑HT₂C receptor with a Ki of 3 700 nM but displays no measurable affinity for 5‑HT₂A or 5‑HT₁A receptors (Ki > 10 000 nM). By contrast, 6‑methoxyharmalan exhibits a Ki of 924 nM at 5‑HT₂C and 4 220–5 600 nM at 5‑HT₂A, while harmine is a potent 5‑HT₂A agonist [1][2]. This selectivity profile—detectable 5‑HT₂C binding with silent 5‑HT₂A/5‑HT₁A—is unique among the methoxylated β‑carbolines.

Serotonin Receptor 5‑HT₂C Receptor Profiling Binding Selectivity

MAO‑A Inhibition: ~57‑Fold Weaker Than Harmine, Enabling Differential Enzyme Pharmacology

6‑Methoxyharman acts as a competitive, reversible inhibitor of monoamine oxidase A (MAO‑A) with an IC₅₀ of approximately 500 nM and does not significantly affect MAO‑B [1]. Harmine, the 7‑methoxy positional isomer, inhibits MAO‑A with reported IC₅₀ values ranging from 2 nM to 380 nM, with a representative value of 107 nM from a head‑to‑head β‑carboline panel [2]. This represents an approximately 57‑fold difference in MAO‑A inhibitory potency (500 nM vs. 8.7 nM in the most cited comparison) driven solely by methoxy position.

Monoamine Oxidase MAO‑A Enzyme Inhibition IC₅₀

Absence of Catecholamine Uptake Inhibition: Clean Discrimination from Harmine and Harmaline

At a concentration of 0.03 mM, harmine inhibited ATP‑Mg²⁺‑stimulated epinephrine uptake into rat adrenal medullary storage vesicles by 72 %, harmaline by 64 %, and harman by 25 %. Under identical conditions, 6‑methoxyharman exhibited no measurable inhibition of epinephrine uptake (0 %), nor did it affect metaraminol uptake [1]. This complete absence of catecholamine‑uptake activity distinguishes 6‑methoxyharman from all other aromatized β‑carbolines tested.

Catecholamine Uptake Adrenergic Transporter Structure–Activity Relationship

Benzodiazepine Receptor Affinity: Aromatized β‑Carboline Class Advantage Over Dihydro and Tetrahydro Analogs

All fully aromatized β‑carbolines—including 6‑methoxyharmane (synonym for 6‑methoxyharman), harmane, and norharmane—inhibited the specific binding of [³H]‑flunitrazepam to rat brain synaptosomal membranes in micromolar concentrations. Dihydro‑β‑carbolines (6‑methoxyharmalan, harmalol) were less potent, and tetrahydro‑β‑carbolines displayed very low affinity [1]. This establishes aromatization state—not merely methoxy position—as a critical determinant of benzodiazepine‑receptor engagement, placing 6‑methoxyharman in the high‑affinity tier.

Benzodiazepine Receptor GABA Ligand Binding Class Comparison

Dopaminergic Augmentation: ~17–40‑Fold Lower Potency Than Harmaline and Harmine In Vivo

In a mouse model of L‑DOPA‑induced stereotypy, harmaline enhanced stereotypy powerfully at doses of 0.075–0.35 mg/kg and harmine at 0.15–0.75 mg/kg. By contrast, 6‑methoxyharman required a dose of 3 mg/kg to augment stereotypy, representing an approximately 17‑ to 40‑fold lower potency relative to harmaline and a 4‑ to 20‑fold lower potency relative to harmine [1]. 6‑Methoxy‑tetrahydro‑β‑carboline and tetrahydro‑β‑carboline were even weaker or inactive, confirming that both methoxy position and ring saturation govern dopaminergic activity.

Dopamine Stereotypy In Vivo Behavioral Pharmacology

When to Procure 6‑Methoxyharman: Evidence‑Driven Application Scenarios


Calcium‑Channel Pharmacology Without MAO‑A Confounding

For researchers studying L‑type or receptor‑operated calcium channels in vascular or intestinal smooth muscle, 6‑methoxyharman offers calcium‑channel blocking potency equivalent to harmine [1] but with ~57‑fold lower MAO‑A inhibitory activity [2]. This decoupling of ion‑channel and enzyme effects reduces interpretive ambiguity when attributing functional outcomes to Ca²⁺‑channel blockade versus amine accumulation.

Selective 5‑HT₂C Receptor Tool Compound Development

6‑Methoxyharman is the only methoxylated β‑carboline that binds 5‑HT₂C (Ki = 3 700 nM) with silent 5‑HT₂A and 5‑HT₁A pharmacology (Ki > 10 000 nM) [1][2]. This selectivity profile makes it a preferred starting scaffold for medicinal chemistry programs targeting 5‑HT₂C‑mediated pathways in obesity, anxiety, or schizophrenia, where avoiding 5‑HT₂A activation is critical.

Dopamine‑Sparing In‑Vivo Behavioral Studies

In rodent behavioral paradigms where dopaminergic augmentation is an undesired side effect, 6‑methoxyharman requires 17‑ to 40‑fold higher doses than harmaline to enhance L‑DOPA‑induced stereotypy [1]. This wider safety margin enables investigators to probe β‑carboline mechanisms at behaviorally relevant doses without triggering dopamine‑mediated confounds.

Catecholamine‑Transporter‑Independent Mechanistic Studies

6‑Methoxyharman is uniquely silent at the catecholamine vesicular transporter, showing 0 % inhibition of epinephrine uptake compared with 72 % for harmine and 64 % for harmaline at identical concentrations [1]. This complete transporter silence makes 6‑methoxyharman the β‑carboline of choice for experiments requiring isolation of receptor‑ or enzyme‑mediated effects from vesicular catecholamine‑handling interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxyharman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.